molecular formula C24H17N3O2S B2897774 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one CAS No. 690646-38-9

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one

Cat. No.: B2897774
CAS No.: 690646-38-9
M. Wt: 411.48
InChI Key: HWIYRCDFLRVDCM-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a triazoloquinoline moiety, and a sulfanyl ethanone linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with phenol in the presence of a base such as potassium carbonate and a palladium catalyst to form 4-phenoxyphenyl bromide.

    Synthesis of the Triazoloquinoline Moiety: The triazoloquinoline structure is synthesized through a cyclization reaction involving 2-aminobenzonitrile and hydrazine hydrate, followed by oxidation with an appropriate oxidizing agent.

    Coupling Reaction: The final step involves coupling the phenoxyphenyl intermediate with the triazoloquinoline moiety using a thiol reagent under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazoloquinoline moiety, in particular, is known for its ability to interact with DNA and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethane: Lacks the carbonyl group, leading to different reactivity and properties.

    1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-thione: Contains a thione group instead of a ketone, affecting its chemical behavior.

Properties

IUPAC Name

1-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-22(18-10-13-20(14-11-18)29-19-7-2-1-3-8-19)16-30-24-26-25-23-15-12-17-6-4-5-9-21(17)27(23)24/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIYRCDFLRVDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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